molecular formula C17H13N5S B2985528 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-16-5

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2985528
CAS No.: 868970-16-5
M. Wt: 319.39
InChI Key: GSUVAUUIJZTLJU-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

6-benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-4-13(5-3-1)12-23-16-7-6-15-19-20-17(22(15)21-16)14-8-10-18-11-9-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUVAUUIJZTLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridin-4-yl-1,2,4-triazole with benzyl sulfide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives .

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its benzylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials.

Biological Activity

6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Triazolo ring : A five-membered ring containing three nitrogen atoms.
  • Pyridazine moiety : Contributes to the compound's aromatic properties.
  • Benzylsulfanyl group : Enhances the lipophilicity and biological activity.

The molecular formula is C17H13N5SC_{17}H_{13}N_5S, with a molecular weight of approximately 325.38 g/mol .

Anticancer Properties

Research has demonstrated that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit potent anticancer activities. For instance, a study on similar compounds showed that derivatives with this scaffold inhibited cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (μM)
4qSGC-79010.014
A5490.008
HT-10800.012

These compounds were found to disrupt tubulin polymerization and arrest the cell cycle at the G2/M phase, indicating their potential as antitubulin agents .

The mechanism of action for this compound involves:

  • Binding to Tubulin : Similar compounds have been shown to bind at the colchicine site on microtubules, disrupting microtubule dynamics critical for mitosis .
  • Inhibition of Enzymatic Activity : The compound can interact with specific enzymes or receptors, inhibiting their functions and leading to apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of the triazolo[4,3-b]pyridazine scaffold possess antimicrobial properties. For example, certain derivatives have shown inhibitory effects against Mycobacterium bovis BCG with MIC values around 31.25 μg/mL .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. Notably:

  • Cell Viability Assays : The compound was tested against several cancer types including lung adenocarcinoma (A549) and gastric adenocarcinoma (SGC-7901). Results indicated significant reductions in cell viability at low concentrations.

Molecular Docking Studies

Molecular docking simulations have suggested that this compound can effectively bind to target sites on tubulin. This binding affinity correlates with observed biological activities in vitro .

Q & A

Q. What are the key synthetic challenges in preparing 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, and what methodological improvements address them?

Traditional synthesis routes involve multistep processes requiring harsh conditions (e.g., Br₂/AcOH or lead tetraacetate), toxic reagents, and extended reaction times, leading to low yields . Recent advancements include iodobenzene diacetate (IBD)-mediated oxidative cyclization in dichloromethane, which reduces steps and improves efficiency . Additionally, one-pot multicomponent strategies minimize work-up complexity while maintaining steric control over substituents .

Q. How is structural characterization of triazolopyridazine derivatives performed to confirm regiochemistry and conformation?

X-ray crystallography has revealed nonplanar tricyclic cores in sterically hindered derivatives (e.g., 3,6-di-fluorophenyl analogs), highlighting twisted pyridazine conformations that influence reactivity . NMR spectroscopy and mass spectrometry (exact mass analysis, e.g., 337.1065618 for C₁₇H₁₂FN₅S derivatives) are critical for validating intermediates and final products .

Advanced Research Questions

Q. How do substituent modifications (e.g., benzylsulfanyl vs. chlorophenyl groups) impact the compound’s biological activity and target selectivity?

The benzylsulfanyl moiety enhances lipophilicity, potentially improving membrane permeability, while pyridin-4-yl groups contribute to π-π stacking with kinase active sites. In vitro assays against HeLa cells showed low cytotoxicity for sterically strained derivatives, suggesting substituent positioning (e.g., fluorophenyl groups) may reduce steric clash and improve binding . Comparative studies with 6-chloro analogs (CAS 28593-24-0) reveal activity dependencies on electronic effects and hydrogen-bonding capacity .

Q. What methodologies resolve contradictions in reported cytotoxic data for triazolopyridazine derivatives?

Discrepancies in IC₅₀ values (e.g., compound 24 vs. adriamycin in Hep cell lines) may arise from assay conditions (e.g., MTT vs. ATP-based assays) or cell-line-specific uptake mechanisms . Dose-response validation and orthogonal assays (e.g., apoptosis markers) are recommended to confirm activity .

Q. How can computational docking studies guide the design of dual c-Met/Pim-1 inhibitors based on this scaffold?

Molecular docking with homology models of c-Met/Pim-1 kinases identifies critical interactions: the triazolo[4,3-b]pyridazine core occupies the ATP-binding pocket, while the benzylsulfanyl group extends into hydrophobic regions. Free energy perturbation (FEP) calculations optimize substituent placement for dual inhibition .

Q. What role do protecting groups play in optimizing synthetic yields for halogenated triazolopyridazines?

Protecting groups (e.g., tert-butyloxycarbonyl for hydrazine intermediates) prevent undesired side reactions during cyclization. For example, 6-chloro derivatives (e.g., 6-CTP) require selective deprotection to avoid ring-opening under acidic conditions .

Methodological Considerations

Q. Which in vitro assays are most suitable for evaluating senescence-modulating effects of triazolopyridazines?

Senescence-associated β-galactosidase (SA-β-gal) staining and p16/p21 biomarker quantification are standard. Patent data (EP 202310133147) highlights this scaffold’s potential in senescence-related diseases, necessitating RNA-seq to identify pathway-specific effects .

Q. How are steric effects quantified in nonplanar triazolopyridazine derivatives, and how do they influence drug-likeness?

Torsional angle measurements from X-ray data (e.g., 3,6-di-fluorophenyl derivatives) correlate with solubility and LogP. Derivatives with >30° pyridazine twist exhibit reduced aqueous solubility but improved target engagement in hydrophobic pockets .

Data Interpretation and Optimization

Q. What analytical strategies differentiate isomeric byproducts in triazolopyridazine synthesis?

High-resolution LC-MS with ion mobility separation resolves isomers (e.g., [1,2,4]triazolo[4,3-b] vs. [1,2,4]triazolo[3,4-f]pyridazines). ¹H-¹³C HSQC NMR maps coupling constants to confirm regiochemistry .

Q. How can metabolic stability of this compound be improved for in vivo studies?

Deuteration at metabolically labile sites (e.g., benzylic positions) and formulation with cyclodextrins enhance stability. Metabolite identification (e.g., CYP450 screening) guides structural refinements .

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